5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a synthetic compound featuring a fused cyclopenta[b]thiophene core linked to a piperazine moiety substituted with a 2-methoxyphenyl group. The cyclopenta[b]thiophene scaffold contributes to rigidity and aromaticity, while the piperazine-2-methoxyphenyl group introduces hydrogen-bonding and hydrophobic interactions, making it a candidate for targeting enzymes or receptors such as tyrosine phosphatases or GPCRs . Its synthesis likely follows established methods for analogous compounds, such as nucleophilic substitution reactions between cyclopenta[b]thiophene carbonyl intermediates and substituted piperazines .
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O2S/c1-23-16-7-3-2-6-15(16)20-9-11-21(12-10-20)19(22)18-13-14-5-4-8-17(14)24-18/h2-3,6-7,13H,4-5,8-12H2,1H3 |
InChI Key |
GLAOCXAZECLJMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(S3)CCC4 |
Origin of Product |
United States |
Biological Activity
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- Molecular Formula : C18H22N2OS
- Molecular Weight : 306.45 g/mol
- CAS Number : 5650-51-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems, including:
- Antidepressant Activity : The compound exhibits potential antidepressant-like effects in animal models, possibly through modulation of serotonergic and dopaminergic pathways.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific mechanisms remain to be fully elucidated.
Research indicates that the compound may interact with several biological targets:
- Serotonin Receptors : It shows affinity for serotonin receptors, which may contribute to its antidepressant effects.
- Dopamine Receptors : The modulation of dopamine pathways could underlie both its mood-enhancing and potential antitumor properties.
Antidepressant Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The proposed mechanism involves increased serotonin levels in the synaptic cleft due to inhibition of reuptake.
Antitumor Activity
In vitro studies using human cancer cell lines indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined, showing effectiveness at concentrations as low as 10 µM for certain cancer types. Further investigations into the apoptotic pathways activated by the compound are ongoing.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Analogues
The compound belongs to a family of piperazine-linked methanones with diverse substituents. Below is a comparative analysis of structurally related compounds:
Key Observations
Compounds with 2-methoxyphenyl substituents (e.g., ) exhibit moderate polarity due to the methoxy group, balancing solubility and membrane permeability .
Piperazine Substituent Influence :
- Sulfonyl groups (e.g., T-04 in ) increase polarity and hydrogen-bonding capacity, favoring interactions with charged residues in enzymes .
- Halogenated or trifluoromethyl groups (e.g., ) enhance metabolic stability and lipophilicity, impacting pharmacokinetics .
Biological Activity Trends: MehT-3,7 () demonstrates dual-target inhibition, suggesting that methoxy-substituted piperazines paired with aromatic ketones are pharmacologically versatile .
Research Findings and Data Tables
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
